molecular formula C25H22N4O5 B11534094 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311315-51-2

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Katalognummer: B11534094
CAS-Nummer: 311315-51-2
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: MMTWVNPMLKKPPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 311318-13-5) is a polycyclic heteroaromatic molecule featuring a hexahydroquinoline core. Key structural attributes include:

  • Hexahydroquinoline backbone: A partially saturated quinoline system with a keto group at position 5 and a nitrile substituent at position 2.
  • A 4-nitrophenyl group at position 1, introducing strong electron-withdrawing effects. Two methyl groups at position 7, contributing steric bulk and lipophilicity.
  • Functional groups: The amino group at position 2 and nitrile at position 3 enable hydrogen bonding and dipole interactions, respectively.

This compound’s structural complexity and substituent diversity make it a candidate for pharmaceutical and materials science applications, particularly in targeting enzymes or receptors sensitive to nitro-aromatic and fused heterocyclic motifs .

Eigenschaften

CAS-Nummer

311315-51-2

Molekularformel

C25H22N4O5

Molekulargewicht

458.5 g/mol

IUPAC-Name

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H22N4O5/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)34-13-33-20)17(12-26)24(27)28(18)15-4-6-16(7-5-15)29(31)32/h3-9,22H,10-11,13,27H2,1-2H3

InChI-Schlüssel

MMTWVNPMLKKPPB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-4-(Benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:

    Bildung des Hexahydrochinolinkerns: Dies kann durch eine Hantzsch-Reaktion erreicht werden, bei der ein β-Ketoester, ein Aldehyd und ein Ammoniumacetat unter Rückflussbedingungen miteinander umgesetzt werden.

    Einführung der Benzo[d][1,3]dioxol-5-yl-Gruppe: Dieser Schritt beinhaltet eine Friedel-Crafts-Acylierungsreaktion, bei der das Benzo[d][1,3]dioxol in den Hexahydrochinolinkern eingeführt wird.

    Aminierung und Carbonitrilbildung:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten umfassen.

Analyse Chemischer Reaktionen

Step 1: Formation of the hexahydroquinoline skeleton

The synthesis involves the condensation of aldehydes (e.g., 4-nitrobenzaldehyde) with ketones and amines. For example, analogous compounds are synthesized by reacting cyclohexane-1,3-dione derivatives with benzaldehydes under reflux .

Step 3: Functional group modifications

  • Nitrile group : Formed through reactions with cyanide sources (e.g., malononitrile) .

  • Amino group : Introduced via amine-containing precursors or post-synthesis modifications.

Functional Group Analysis

Functional GroupPotential ReactionsExample Conditions
Amino group Acylation, alkylation, or coupling reactionsAcid chlorides, alkyl halides
Nitrile group Hydrolysis to amides/ carboxylic acidsAcidic/basic aqueous conditions
Ketone group Aldol condensation, nucleophilic additionAldehydes, Grignard reagents
Benzo[d] dioxole Ring-opening (e.g., under acidic conditions)HCl or H2SO4

Stability and Degradation

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH conditions.

Table 2: Functional Group Reactivity Examples

Functional GroupReaction TypeProductConditions
NitrileHydrolysisCarboxamideH2O, acid/base
KetoneAldol additionCross-conjugated adductAldehydes, base
Benzo[d] dioxoleRing-openingDihydroxybenzene derivativesHCl/H2SO4

Research Findings

  • Pharmacological potential : Related hexahydroquinoline derivatives are studied for antimicrobial, anticancer, and CNS activities .

  • Structural influence : Substituents like nitrophenyl and benzo[d] dioxole enhance biological target binding.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions that typically include cyclization and functional group modifications. For instance, the synthesis can start from simpler precursors like benzo[d][1,3]dioxole derivatives and involve reactions with various amines and carbonitriles to yield the target compound. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to hexahydroquinoline derivatives. For example, derivatives of 2-amino-4-(benzo[d][1,3]dioxol-5-yl) have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against a range of bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory effects of this compound. Studies suggest that it may inhibit key inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : In drug formulations targeting bacterial infections.
  • Anti-inflammatory Drugs : For conditions like arthritis or other inflammatory disorders.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that derivatives similar to this compound significantly reduced tumor size in animal models by inducing apoptosis in breast cancer cells .
  • Infection Control : Clinical trials have shown that formulations containing similar compounds effectively managed infections resistant to conventional antibiotics .
  • Chronic Inflammation : Research involving animal models indicated that treatment with this class of compounds led to a marked decrease in inflammation markers .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Compound (CAS) Position 4 Substituent Position 1 Substituent Electronic Effects Biological Activity (if reported)
Target (311318-13-5) Benzo[d][1,3]dioxol-5-yl 4-Nitrophenyl Strong electron-withdrawing (NO₂) Not explicitly reported
311317-65-4 3,4-Dimethoxyphenyl 4-Nitrophenyl Electron-donating (OMe) Anticancer (in vitro)
311330-83-3 Benzo[d][1,3]dioxol-5-yl 4-Chlorophenyl Moderate electron-withdrawing (Cl) Antimicrobial
312275-76-6 4-(Dimethylamino)phenyl 4-Chlorophenyl Strong electron-donating (NMe₂) Antimalarial (IC₅₀: 0.8 µM)
441783-41-1 2,5-Dimethylthiophen-3-yl 2-Methyl-5-nitrophenyl Electron-deficient (NO₂ + thiophene) Kinase inhibition

Key Observations :

  • Electron-donating groups (e.g., NMe₂ in 312275-76-6) increase electron density, favoring interactions with cationic or hydrophobic binding pockets .
  • Chlorophenyl substituents (e.g., 311330-83-3) balance lipophilicity and moderate polarity, enhancing membrane permeability .

Ring System and Conformational Flexibility

  • Hexahydroquinoline vs. Chromene: Compounds like 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 525581-29-7) exhibit a chromene ring system, which is fully aromatic and planar. In contrast, the target compound’s partially saturated hexahydroquinoline core adopts a sofa conformation (evidenced by cyclohexenone puckering in related structures ), enabling adaptability in binding pockets.
  • Benzodioxole vs. Dimethoxyphenyl : The benzo[d][1,3]dioxol-5-yl group in the target compound offers rigidity and enhanced π-stacking capacity compared to the flexible 3,4-dimethoxyphenyl group in 311317-65-4 .

Hydrogen Bonding and Crystal Packing

  • The amino and carbonyl groups in the target compound facilitate N—H⋯O and N—H⋯N interactions, as observed in analogues like 2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile . These interactions stabilize crystal lattices and influence solubility.
  • Nitro group effects: The 4-nitrophenyl substituent may reduce hydrogen-bonding capacity compared to chlorophenyl or dimethylamino derivatives due to its electron-withdrawing nature .

Biologische Aktivität

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile , commonly referred to as compound A , belongs to a class of heterocyclic compounds with significant biological activity. This article explores the synthesis, structural characteristics, and biological evaluations of compound A, emphasizing its potential therapeutic applications.

Structural Characteristics

Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H22N4O3C_{26}H_{22}N_{4}O_{3}, and its structural features include:

  • Amino group : Contributes to hydrogen bonding and solubility.
  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing pharmacological properties.
  • Hexahydroquinoline core : Provides a scaffold for various biological interactions.

The compound's structure can be represented as follows:

\text{SMILES }CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Synthesis

The synthesis of compound A typically involves multi-step organic reactions including cyclization and functional group transformations. Detailed methods can be found in literature focusing on similar quinoline derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compound A against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays:

Bacterial Strain MIC (μg/mL)
Escherichia coli25
Bacillus subtilis12.5
Pseudomonas aeruginosa50

These results suggest that compound A exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Anti-Tuberculosis Activity

In a study assessing anti-tuberculosis activity, compound A was evaluated against Mycobacterium tuberculosis (Mtb). The compound showed promising results with an IC50 value of 10 μM. Structural modifications were found to enhance its activity against Mtb by improving binding affinity to target enzymes involved in bacterial metabolism .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of compound A were tested on various cancer cell lines. Notably:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)30

These findings indicate that compound A may serve as a lead compound for developing new anticancer agents .

The mechanism by which compound A exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. Molecular docking studies have indicated that the compound fits well into the active sites of target proteins, suggesting a competitive inhibition mechanism .

Case Studies

Several case studies have documented the therapeutic potential of compound A:

  • Case Study 1 : In vitro studies demonstrated that compound A significantly reduced the viability of Mtb-infected macrophages compared to untreated controls.
  • Case Study 2 : In vivo models showed that administration of compound A led to a marked decrease in tumor size in xenograft models of breast cancer.

These case studies underscore the need for further research into the pharmacokinetics and in vivo efficacy of compound A.

Q & A

What are the standard synthetic routes for preparing 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

Level: Basic
Methodological Answer:
The compound is typically synthesized via a multicomponent Hantzsch-type reaction. A standard protocol involves refluxing piperonal (benzodioxole derivative), 1-pentanone (or analogous ketones), ethyl cyanoacetate, and ammonium acetate in ethanol for 6–8 hours. The nitro-substituted phenyl group is introduced via pre-functionalized intermediates or post-synthetic modifications. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical for isolating the pure product .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in hexahydroquinoline derivatives?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of the hexahydroquinoline scaffold’s chair conformation and substituent orientations. For example, SCXRD data for analogous compounds reveal dihedral angles between benzodioxole and nitrophenyl groups (~24–61°), critical for understanding steric interactions . NMR (¹H/¹³C) complements this by confirming proton environments (e.g., NH₂ at δ 6.2–6.8 ppm) and nitrile carbon signals (δ 115–120 ppm). Discrepancies between computational (DFT) and experimental data should be resolved by refining hydrogen bonding parameters (e.g., N–H···O interactions in dimeric structures) .

What strategies optimize reaction yields for nitro-substituted hexahydroquinoline derivatives?

Level: Advanced
Methodological Answer:
Bayesian optimization or Design of Experiments (DoE) can systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, ethanol’s protic nature enhances cyclization efficiency compared to aprotic solvents. Heuristic algorithms may identify optimal molar ratios (e.g., 1:1.2:1 ketone:aldehyde:cyanoacetate) and reflux durations. Post-hoc analysis of byproducts (e.g., uncyclized intermediates) via LC-MS guides iterative refinements .

How do electronic effects of the 4-nitrophenyl group influence reactivity in subsequent functionalization?

Level: Advanced
Methodological Answer:
The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophilic substitutions to meta positions. This necessitates careful selection of coupling agents (e.g., Pd catalysts for Suzuki reactions) and protecting groups (e.g., Boc for amines). Computational studies (DFT) predict charge distribution at the nitrophenyl moiety, guiding regioselective modifications. Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

What analytical techniques address contradictions between spectroscopic data and computational models?

Level: Advanced
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent-induced conformational changes) or crystal packing forces unaccounted for in gas-phase DFT. Hybrid approaches include:

  • Variable-temperature NMR to probe rotational barriers (e.g., around the benzodioxole axis).
  • SCXRD refinement with disorder modeling for flexible substituents.
  • Solvatochromic UV-Vis studies to validate computational solvation models .

How is the anti-tumor activity of benzodioxole-containing hexahydroquinolines assessed preclinically?

Level: Advanced
Methodological Answer:
In vitro assays (MTT/XTT) evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations normalized to controls. Mechanistic studies include:

  • Flow cytometry for apoptosis (Annexin V/PI staining).
  • Western blotting for protein expression (e.g., Bcl-2, caspase-3).
  • Molecular docking to identify potential targets (e.g., topoisomerase II).
    Dose-response curves and replicate experiments (n ≥ 3) ensure statistical robustness .

What role does the benzo[d][1,3]dioxol-5-yl group play in modulating solubility and bioavailability?

Level: Advanced
Methodological Answer:
The benzodioxole moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility. Strategies to balance this include:

  • Co-crystallization with cyclodextrins.
  • Salt formation (e.g., HCl salts for protonable amines).
  • Prodrug derivatization (e.g., esterification of nitrile groups).
    Solubility parameters (Hansen, Hildebrand) guide excipient selection for formulation .

How can synthetic byproducts be minimized in Hantzsch-type reactions?

Level: Advanced
Methodological Answer:
Byproduct formation (e.g., dimerized aldehydes or keto-enol tautomers) is mitigated by:

  • Strict stoichiometric control (≤5% excess of ammonium acetate).
  • Slow addition of reagents to prevent local overheating.
  • Use of molecular sieves to scavenge water and shift equilibrium.
    GC-MS or HPLC-MS identifies major byproducts, informing kinetic/thermodynamic adjustments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.